molecular formula C18H18FN3O3 B2966783 3-(4-fluorophenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1428380-61-3

3-(4-fluorophenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2966783
CAS No.: 1428380-61-3
M. Wt: 343.358
InChI Key: ZWJWOMMPYRNCDW-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole ring substituted with a fluorophenyl group, a furan ring, and a hydroxypropyl chain

Preparation Methods

The synthesis of 3-(4-fluorophenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.

    Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced to the pyrazole ring.

    Attachment of the furan ring: The furan ring can be introduced via a coupling reaction with the appropriate furan derivative.

    Hydroxypropyl chain addition: This step involves the addition of a hydroxypropyl chain to the nitrogen atom of the pyrazole ring.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

3-(4-fluorophenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl chain can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Coupling reactions: The furan ring can be involved in coupling reactions to form more complex structures.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for coupling reactions such as palladium complexes.

Scientific Research Applications

3-(4-fluorophenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Its interactions with biological targets can be studied to understand its mechanism of action and potential biological effects.

    Industrial Applications: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxypropyl chain can form hydrogen bonds with amino acid residues. The furan ring can participate in π-π stacking interactions, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 3-(4-fluorophenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-1H-pyrazole-5-carboxamide include:

    3-(4-chlorophenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-1H-pyrazole-5-carboxamide: This compound has a chlorophenyl group instead of a fluorophenyl group.

    3-(4-bromophenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-1H-pyrazole-5-carboxamide: This compound has a bromophenyl group instead of a fluorophenyl group.

    3-(4-methylphenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-1H-pyrazole-5-carboxamide: This compound has a methylphenyl group instead of a fluorophenyl group.

The uniqueness of this compound lies in the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity compared to its analogs.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c1-22-16(10-15(21-22)12-2-4-14(19)5-3-12)18(24)20-8-6-17(23)13-7-9-25-11-13/h2-5,7,9-11,17,23H,6,8H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJWOMMPYRNCDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCC(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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